10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate
Description
Chemical Structure and Key Features:
10,13-Dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with the following substituents (Figure 1):
- 3-Oxo group at position 2.
- Methyl groups at positions 10 and 13.
- Propionate ester at position 15.
This compound belongs to the androstane class, as evidenced by its structural similarity to 17β-hydroxy-2α-methyl-5α-androstan-3-one propionate . Its synthesis likely involves esterification of a steroidal alcohol precursor, analogous to methods described for lithocholic acid derivatives or testosterone propionate .
Properties
Molecular Formula |
C22H34O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) propanoate |
InChI |
InChI=1S/C22H34O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h14,16-19H,4-13H2,1-3H3 |
InChI Key |
XTAARPJDFFXHGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate typically involves multiple steps One common method starts with the cyclization of a suitable precursor to form the cyclopenta[a]phenanthrene coreThe final step involves the esterification of the 17-hydroxy group with propionic acid under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 3-oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and biological implications compared to analogous steroids:
Key Structural and Pharmacological Differences
Position 17 Modifications :
- The propionate ester in the target compound enhances lipophilicity and prolongs half-life compared to hydroxyl or mesylate groups (e.g., diflorasone 21-mesylate ).
- Amide derivatives (e.g., lithocholic acid derivatives ) exhibit altered receptor-binding profiles due to hydrogen-bonding capabilities.
Halogenation (e.g., in halobetasol ) increases glucocorticoid receptor affinity but introduces toxicity risks.
Biological Activity: The 3-oxo group is critical for binding to steroidogenic enzymes or receptors, similar to testosterone . Cardenolides (e.g., 3-oxodiginatigenin ) diverge significantly due to lactone rings and hydroxylation patterns, enabling cardiac activity.
Physicochemical and Pharmacokinetic Properties
Biological Activity
10,13-Dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate is a synthetic compound belonging to the class of steroids and is characterized by its unique cyclopenta[a]phenanthrene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C26H40O4
- Molecular Weight : 416.59 g/mol
- CAS Number : 1516887-33-4
Biological Activity
The biological activity of this compound is primarily linked to its interaction with steroid receptors and other cellular pathways.
Mechanisms of Action :
- Steroid Receptor Modulation : The compound may exhibit affinity for androgen and estrogen receptors, influencing gene expression related to growth and metabolism.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through modulation of cytokine release.
- Anticancer Potential : There is emerging evidence indicating that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Studies and Experimental Data
-
Study on Steroid Receptor Binding :
- A study demonstrated that similar compounds bind effectively to androgen receptors, suggesting potential applications in hormone-related therapies.
-
In vitro Anti-inflammatory Activity :
- In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
-
Anticancer Activity :
- Research indicated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values in the low micromolar range.
Data Table
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| 1 | Steroid Receptor Binding | Radiolabeled ligand binding assays | High affinity for androgen receptors |
| 2 | Anti-inflammatory | Cytokine assay in macrophages | Significant reduction in IL-6 and TNF-alpha |
| 3 | Anticancer | MTT assay on cancer cell lines | IC50 values < 10 µM for breast cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
